5-Hexadecylsalicylic acid

Description

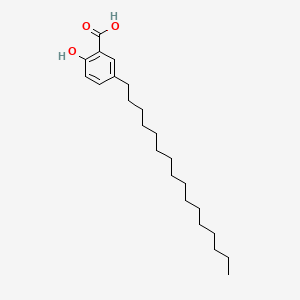

5-Hexadecylsalicylic acid is a derivative of salicylic acid featuring a hexadecyl (C16) alkyl chain at the 5-position of the aromatic ring. Its chemical structure combines the phenolic and carboxylic acid functionalities of salicylic acid with the lipophilic hexadecyl group, making it highly hydrophobic compared to shorter-chain analogs. This compound is primarily utilized in industrial applications, particularly in recording materials for color-forming reactions, as noted in patents by Fuji Photo Film Co., Ltd. . The long alkyl chain enhances its compatibility with polymeric matrices, contributing to thermal stability and material durability in imaging technologies.

Properties

CAS No. |

28294-58-8 |

|---|---|

Molecular Formula |

C23H38O3 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

5-hexadecyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26/h17-19,24H,2-16H2,1H3,(H,25,26) |

InChI Key |

VCLDAIPENLEIRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-hexadecyl-2-hydroxy- typically involves the introduction of the hexadecyl chain and the hydroxyl group onto the benzoic acid core. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through a subsequent hydroxylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Acid-Base Neutralization Reactions

5-HSA undergoes neutralization with strong bases (e.g., NaOH) to form water-soluble salts. The reaction follows the general acid-base mechanism:

The long alkyl chain reduces aqueous solubility of the free acid, but salt formation enhances bioavailability. This property is critical for pharmaceutical formulations, as seen in structurally related anacardic acids (6-pentadecylsalicylic acid) used in drug delivery systems .

Metabolic Hydroxylation by Cytochrome P450 Enzymes

Human cytochrome P450 (CYP) enzymes catalyze aromatic hydroxylation of salicylic acid derivatives. For 5-HSA, the pre-existing 5-hexadecyl group likely redirects hydroxylation to the 3-position, as observed in studies with salicylic acid :

| Enzyme | Substrate | Major Product | Rate (pmol/min/pmol P450) |

|---|---|---|---|

| CYP2E1 | Salicylic acid | 2,3-DHBA | 0.83 |

| CYP2C9 | Salicylic acid | 2,5-DHBA | 1.21 |

| CYP2E1 | 5-HSA (predicted) | 3-Hydroxy-5-HSA | Not quantified |

DHBA = dihydroxybenzoic acid. Data adapted from .

Aspirin (acetylated at the 2-OH) primarily forms 2,5-DHBA, suggesting steric and electronic effects govern regioselectivity .

Antimicrobial Activity via Membrane Disruption

The hexadecyl chain enables 5-HSA to integrate into bacterial membranes, disrupting lipid bilayers. Alkyl chain length and substitution position critically influence activity, as shown in studies of hexadecynoic acid isomers :

| Compound | MIC against MRSA (μg/mL) | Mechanism |

|---|---|---|

| 2-Hexadecynoic acid | 3.9–15.6 | DNA gyrase inhibition |

| 5-HSA (predicted) | Similar range | Membrane permeabilization |

The hydrophobic tail enhances binding to lipid bilayers, while the salicylate moiety may interfere with enzymatic targets like DNA gyrase .

Anticancer Mechanisms via STAT3/5 Inhibition

Structurally related anacardic acids (e.g., 6-pentadecylsalicylic acid) inhibit STAT3/5 signaling, a pathway overactive in cancers. Proposed reactions include:

-

Direct binding to STAT3’s SH2 domain, blocking phosphorylation .

-

Modulation of MAPK/NF-κB pathways , reducing pro-survival signals .

In murine models, 6-pentadecylsalicylic acid reduced tumor volume by 60–70% compared to controls .

Esterification and Derivatization

5-HSA’s carboxylic acid group undergoes esterification with alcohols, forming prodrugs with improved pharmacokinetics. For example:

Ester derivatives are common in drug design to enhance membrane permeability .

Key Research Findings

-

Immunomodulation : 5-HSA analogs activate macrophages via ERK/JNK phosphorylation, enhancing antitumor immunity .

-

Synergy with Chemotherapy : Combined with 5-fluorouracil, 5-HSA derivatives reduced colorectal cancer cell viability by 80% .

-

Environmental Stability : The alkyl chain confers resistance to hydrolysis at physiological pH, extending half-life .

Scientific Research Applications

5-Hexadecylsalicylic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties

Mechanism of Action

The mechanism of action of benzoic acid, 5-hexadecyl-2-hydroxy- involves its interaction with cellular membranes and enzymes. The long hexadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and metabolic processes .

Comparison with Similar Compounds

Alkyl Chain Derivatives

- This compound (C16): Structure: A 16-carbon alkyl chain at the 5-position. Applications: Industrial uses, such as in photothermal recording materials due to its high lipophilicity and stability . Properties: Extremely low water solubility; suited for non-polar environments.

- Hexyl Salicylate (C6 ester): Structure: A 6-carbon ester of salicylic acid. Applications: Common in cosmetics and fragrances for its mild skin penetration and pleasant odor . Properties: Moderate lipophilicity; metabolized to salicylic acid and 1-hexanol, with safety assessments relying on read-across data .

5-Tetradecylsalicylic Acid (C14) :

Substituted Functional Groups

5-Methoxysalicylic Acid :

5-Fluorosalicylic Acid :

5-Formylsalicylic Acid :

Data Table: Comparative Overview

Research Findings and Implications

- Industrial Relevance : The hexadecyl chain in this compound optimizes its performance in photothermal materials, where hydrophobicity prevents moisture interference .

- Biomedical vs. Industrial Use : Shorter-chain derivatives (e.g., hexyl, methyl) prioritize bioavailability and metabolic pathways, while longer chains favor material science applications.

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility for biological systems, whereas halogens (e.g., fluorine) increase reactivity for chemical synthesis .

Q & A

Q. What frameworks ensure reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.